Fmoc-Met-Osu

Übersicht

Beschreibung

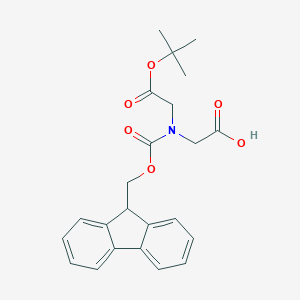

Fmoc-Met-Osu, also known as N-(9-Fluorenylmethoxycarbonyloxy)succinimide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .

Molecular Structure Analysis

Fmoc-OSu has a molecular formula of C19H15NO5 and a molecular weight of 337.33 . The structure of Fmoc-OSu involves the fluorenyl group, which is highly fluorescent .Chemical Reactions Analysis

Fmoc-OSu is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Wissenschaftliche Forschungsanwendungen

Hydrogel Construction

- Scientific Field : Material Science

- Application Summary : Fmoc-functionalized amino acids, including Fmoc-Met-Osu, have been used to construct hydrogels . These hydrogels find a wide range of applications .

- Methods of Application : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages such as pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Amino Ester Hydrolysis

- Scientific Field : Organic Chemistry

- Application Summary : Fmoc-protected amino esters, including Fmoc-Met-Osu, can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .

- Methods of Application : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Peptide Synthesis

- Scientific Field : Biochemistry

- Application Summary : Fmoc-protected amino acids, including Fmoc-Met-Osu, are used in solid-phase peptide synthesis (SPPS) .

- Methods of Application : The use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process are involved in all phases of the synthesis .

- Results or Outcomes : The Fmoc strategy in SPPS has gained popularity due to its efficiency .

Solvent-Controlled Self-Assembly

- Scientific Field : Physical Chemistry

- Application Summary : Fmoc protected single amino acids, including Fmoc-Met-Osu, have been used in solvent-controlled self-assembly . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

- Methods of Application : The self-assembly of Fmoc protected single amino acids is controlled by solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results or Outcomes : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Preparation of N-(9-fluorenylmethoxycarbonyl) Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Fmoc-Met-Osu is an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .

- Methods of Application : The Fmoc group can be introduced by reacting the amine with Fmoc-OSu . Dipeptide formation is lower than with the chloroformate, Fmoc-Cl .

- Results or Outcomes : It has been employed in the synthesis of glycopeptides .

Analytical Uses

- Scientific Field : Analytical Chemistry

- Application Summary : Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

- Methods of Application : The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

- Results or Outcomes : Analytical uses of Fmoc-Cl that do not use chromatography may be limited by the requirement that excess Fmoc-Cl be removed before an analysis of fluorescence .

Safety And Hazards

Zukünftige Richtungen

Fmoc-protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials. They can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . The self-organizations of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Eigenschaften

IUPAC Name |

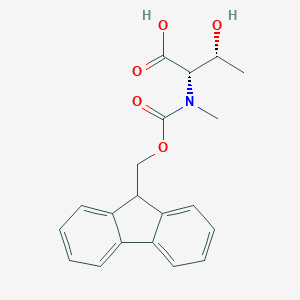

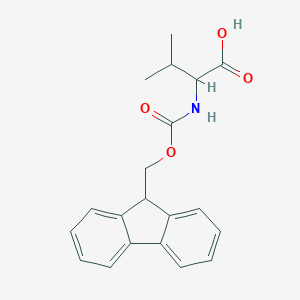

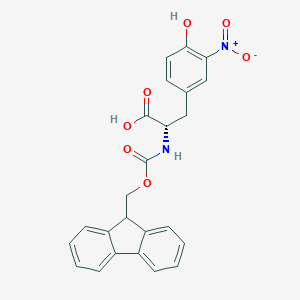

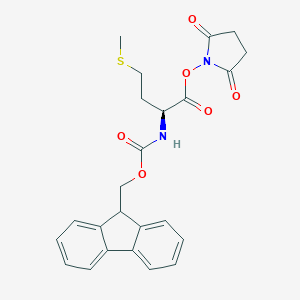

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGGWPKXOCXAB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Met-Osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.